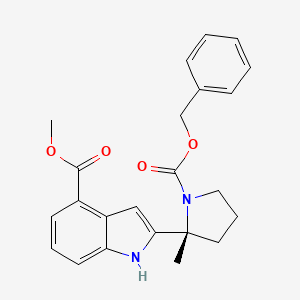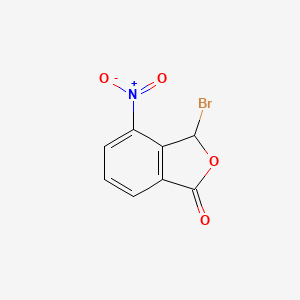
(1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, along with an ethanamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-3-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions, often using a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods, such as:
Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon (Pd/C) to facilitate the reduction and amination steps in a single process.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to modify the phenyl ring or the ethanamine side chain.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of modified phenyl or ethanamine derivatives.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2-chloro-3-fluorophenyl)ethanamine: The enantiomer of the compound with different stereochemistry.
1-(2-chloro-3-fluorophenyl)ethanol: A related compound with an alcohol group instead of an amine.
1-(2-chloro-3-fluorophenyl)ethane: A related compound with a saturated ethanamine side chain.
Uniqueness
(1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C8H9ClFN |
|---|---|
Peso molecular |
173.61 g/mol |
Nombre IUPAC |
(1S)-1-(2-chloro-3-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5H,11H2,1H3/t5-/m0/s1 |
Clave InChI |
QRNVGMYCAUROPJ-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(C(=CC=C1)F)Cl)N |
SMILES canónico |
CC(C1=C(C(=CC=C1)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Heptyloxy)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B8479453.png)




![5-t-Butoxycarbonyl-3-methyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine-2-carboxylic Acid](/img/structure/B8479478.png)



![[2-(1-methyl-1H-imidazol-4-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8479521.png)
![Carbamic acid,(3-amino-2'-chloro[1,1'-biphenyl]-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8479530.png)

![Benzaldehyde,2-benzo[b]thien-5-yl-](/img/structure/B8479543.png)
![2-Chloro-4-(phenylamino)thieno[2,3-d]pyrimidine](/img/structure/B8479552.png)
